N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid
Overview
Description
The compound “N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid” is an organic compound containing a morpholine ring and a phenyl ring attached to a succinamic acid group. Morpholine is a common moiety in pharmaceuticals and research compounds, known for its polarity and basicity. The phenyl ring is a common aromatic moiety, and succinamic acid is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine and phenyl rings, along with the succinamic acid group. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing a morpholine ring and a carboxylic acid group are polar and can form hydrogen bonds .Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha , which plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on its potential interaction with heat shock protein hsp 90-alpha, it may influence the function of this protein, leading to changes in the cell cycle control and signal transduction .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The mechanism of action of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid involves its ability to target specific biological pathways in the body . It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases . This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes .
Cellular Effects
This compound has been shown to have significant biochemical and physiological effects on the body . It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases . It has also been found to induce apoptosis, or programmed cell death, in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the activity of certain enzymes and proteins . This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes .
Temporal Effects in Laboratory Settings
One of the main advantages of using this compound in lab experiments is its ability to selectively target specific biological pathways . One of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments .
properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(5-6-15(19)20)16-13-3-1-12(2-4-13)11-17-7-9-21-10-8-17/h1-4H,5-11H2,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWOCPDRYXLAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176803 | |
Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510764-94-0 | |
Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510764-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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